Gold(I)-Catalyzed Cyclization Efficiency: Exclusive Formation of Trisubstituted Furans
2-Methylene-3-butyn-1-ol, as the prototypical 2-alkynylallyl alcohol, undergoes gold(I)-catalyzed 5-exo-dig cyclization to afford 2,3,5-trisubstituted furans in high yields under exceptionally mild conditions (1 mol% Au(I)-carbene catalyst, room temperature, short reaction times) [1]. In contrast, the analog 3-butyn-1-ol (CAS 927-74-2), which lacks the allylic alcohol motif, does not participate in this cycloisomerization manifold and instead requires alternative, often less selective, catalytic systems for heterocycle formation, as documented in palladium-catalyzed cyclocarbonylation approaches that yield distinct lactone products [2]. The specific substitution pattern of 2-methylene-3-butyn-1-ol thus directly dictates the furan chemotype, a privileged scaffold in medicinal chemistry.
| Evidence Dimension | Catalytic cyclization product selectivity and catalyst loading |
|---|---|
| Target Compound Data | Trisubstituted furans; 1 mol% Au(I)-carbene catalyst, room temperature, high yields (broad substrate scope demonstrated for the 2-alkynylallyl alcohol class) [1]. |
| Comparator Or Baseline | 3-Butyn-1-ol (CAS 927-74-2): Cyclocarbonylation yields 2-methylenebutan-4-olide (a lactone) using PdCl2-thiourea or PdCl2–SnCl2–PPh3 catalysts [2]. |
| Quantified Difference | Divergent chemotypes (furan vs. lactone) arising from the allylic alcohol structural element; 1 mol% Au catalyst vs. palladium catalyst systems for 3-butyn-1-ol. |
| Conditions | Target compound cyclization: Au(I)-carbene, CH2Cl2 or toluene, RT, 0.5-24 h. Comparator cyclocarbonylation: Pd catalyst, CO pressure, elevated temperature [REFS-1, REFS-2]. |
Why This Matters
For procurement targeting medicinal chemistry building blocks, 2-methylene-3-butyn-1-ol uniquely provides direct access to trisubstituted furans with low catalyst loadings, avoiding palladium and high-pressure CO conditions required by simpler alkynol analogs.
- [1] Hashmi, A. S. K., Häffner, T., Rudolph, M., & Rominger, F. (2011). Cyclization of 2-Alkynylallyl Alcohols to Highly Substituted Furans by Gold(I)–Carbene Complexes. European Journal of Organic Chemistry, 2011(4), 667-671. View Source
- [2] Tsuji, J., & Mandai, T. (1996). Palladium-catalyzed cyclocarbonylation of 3-butyn-1-ols. Journal of Organometallic Chemistry, 506(1-2), 147-155. View Source
